N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound “N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound that is a derivative of benzopyran), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a carboxamide group (a functional group derived from carboxylic acid). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene and pyridazine rings suggests that this compound likely has a rigid, planar structure. The methoxy, methylphenyl, and carboxamide groups attached to these rings would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The chromene and pyridazine rings may participate in electrophilic aromatic substitution reactions. The carboxamide group could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Kinase Inhibition
This compound class exhibits potent and selective inhibition of the Met kinase superfamily, crucial for cancer therapy. The structural modifications, such as substitution at the pyridine and pyridone positions, have been shown to enhance enzyme potency, aqueous solubility, and kinase selectivity. These characteristics led to complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting their potential as therapeutic agents in oncology (G. M. Schroeder et al., 2009).
Radioligand Development for PET Scans
Compounds within this class have been developed as PET radioligands for the in vivo quantification of serotonin 5-HT1A receptors, which are critical in studying neuropsychiatric disorders. These compounds demonstrate high brain uptake, slow brain clearance, and stability against defluorination, making them promising candidates for improving in vivo imaging of 5-HT1A receptors (Gonzalo García et al., 2014).
Novel Heterocyclic Compounds Synthesis
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from this compound has shown significant anti-inflammatory and analgesic properties. These compounds inhibit cyclooxygenase (COX) enzymes, with some exhibiting high selectivity for COX-2, along with notable analgesic and anti-inflammatory activities, which could be beneficial in developing new pain management therapies (A. Abu‐Hashem et al., 2020).
Selective c-Met Kinase Inhibitors
Derivatives of this compound have been designed and synthesized as novel, selective c-Met kinase inhibitors with demonstrated in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. These findings suggest the potential of these compounds in targeted cancer therapy, highlighting their importance in medicinal chemistry and drug development (Ju Liu et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-13-7-8-14(17-9-10-20(28-2)25-24-17)12-18(13)23-21(26)16-11-15-5-3-4-6-19(15)29-22(16)27/h3-12H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLUTWKOCUWOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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